

# Cyheptamide (CAS 7199-29-3): A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: Cyheptamide

Cat. No.: B1669533

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Foreword: This document provides a comprehensive technical overview of **Cyheptamide** (CAS 7199-29-3), an investigational anticonvulsant agent developed in the 1960s. Due to the historical nature of the primary research, specific quantitative data from seminal studies were not fully accessible. This guide synthesizes available information to support modern research and development efforts.

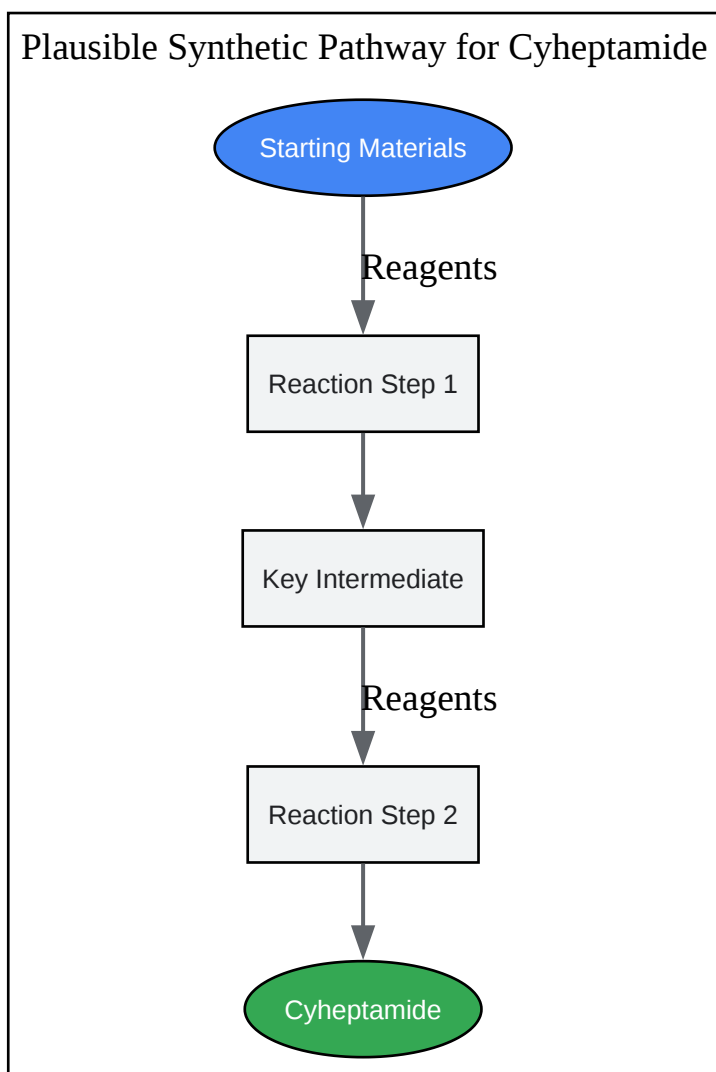
## Core Chemical and Physical Properties

**Cyheptamide**, with the chemical name 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide, is a tricyclic compound structurally related to other anticonvulsant drugs.<sup>[1][2][3]</sup> Its fundamental properties are summarized below.

| Property          | Value   | Reference |
|-------------------|---|-----------|
| CAS Number        | 7199-29-3   | [1]       |
| Molecular Formula | C <sub>16</sub> H <sub>15</sub> NO                      | [1]       |
| Molecular Weight  | 237.30 g/mol  | [1]       |
| IUPAC Name        | 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide | [1]       |
| Synonyms          | AY-8682, BS 7029  | N/A       |
| Appearance        | White solid   | [4]       |
| Solubility        | Data not available                                      | N/A       |

## Synthesis

The synthesis of **Cyheptamide** was first reported by Davis et al. in 1964. While the detailed protocol from the original publication (J. Med. Chem. 1964, 7, 88) is not publicly available, the general synthetic route can be inferred from related literature. A plausible synthetic workflow is outlined below.



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A plausible, generalized synthetic workflow for **Cyheptamide**.

## Non-Clinical Pharmacology

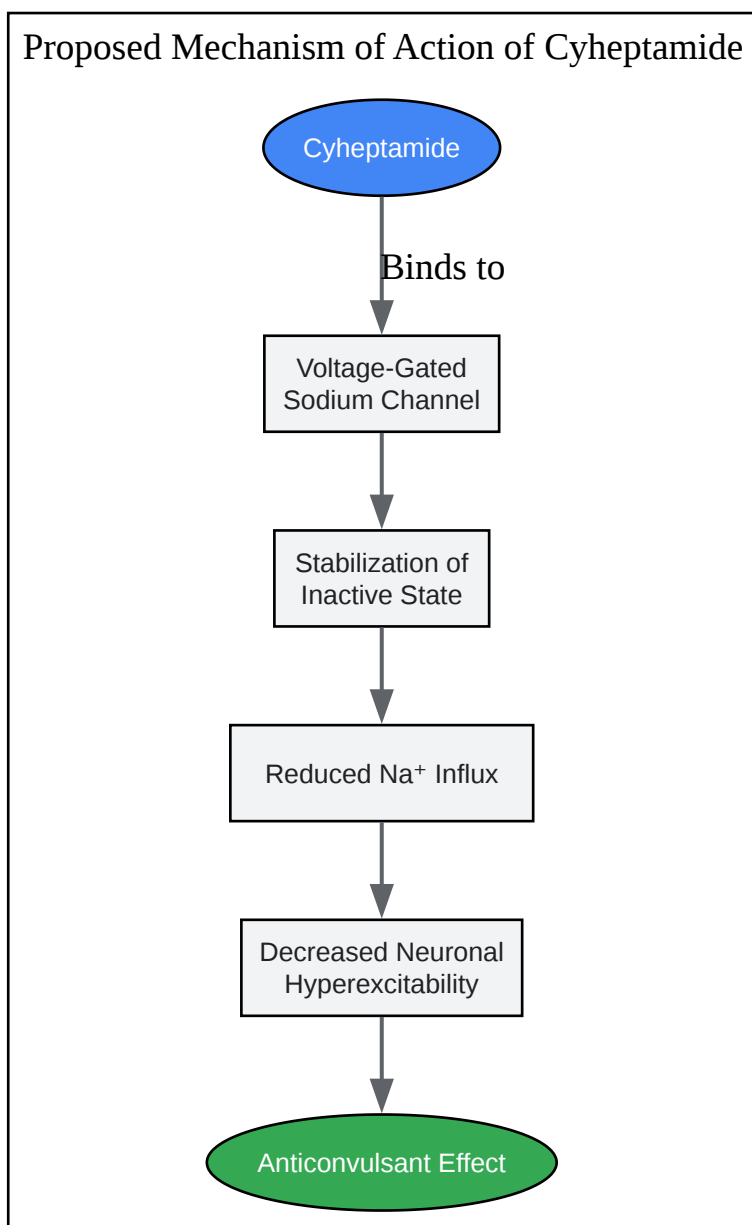
### Primary Pharmacodynamics: Anticonvulsant Activity

**Cyheptamide** was primarily investigated for its anticonvulsant properties. Its activity was demonstrated in the Maximal Electroshock (MES) seizure model in mice, a standard preclinical test for generalized tonic-clonic seizures.

| Parameter                          | Result  | Species | Reference |
|------------------------------------|---|---------|-----------|
| Anticonvulsant Activity (MES Test) | Active  | Mouse   | [1]       |
| ED <sub>50</sub> (MES Test)        | Data not available  | Mouse   | [1]       |
| Potency Comparison                 | Less potent than carbamazepine and phenytoin based on intraperitoneal dosage, but the difference is less pronounced when comparing blood or brain concentrations. | Mouse   | [1]       |

## Mechanism of Action

The precise molecular mechanism of **Cyheptamide**'s anticonvulsant activity has not been definitively elucidated through direct binding studies in the available literature. However, its structural similarity to established anticonvulsants like carbamazepine and phenytoin strongly suggests that it acts as a voltage-gated sodium channel blocker.[3] This mechanism involves the stabilization of the inactive state of sodium channels, thereby reducing neuronal hyperexcitability.



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Proposed mechanism of action for **Cyheptamide**.

## Pharmacokinetics and Metabolism

Studies in animals and humans have shown that **Cyheptamide** undergoes significant metabolism, primarily through hydroxylation.[2] Specific pharmacokinetic parameters from the primary literature are not readily available.

| Parameter  | Finding                               | Species            | Reference           |
|------------|---------------------------------------|--------------------|---------------------|
| Metabolism | Primarily via hydroxylation pathways. | Animals and Humans | <a href="#">[2]</a> |
| Cmax       | Data not available                    | N/A                | N/A                 |
| Tmax       | Data not available                    | N/A                | N/A                 |
| AUC        | Data not available                    | N/A                | N/A                 |
| Half-life  | Data not available                    | N/A                | N/A                 |

## Toxicology

Toxicological studies have indicated that **Cyheptamide** exhibits moderate acute toxicity in animal models, with lethal dose values varying between species.

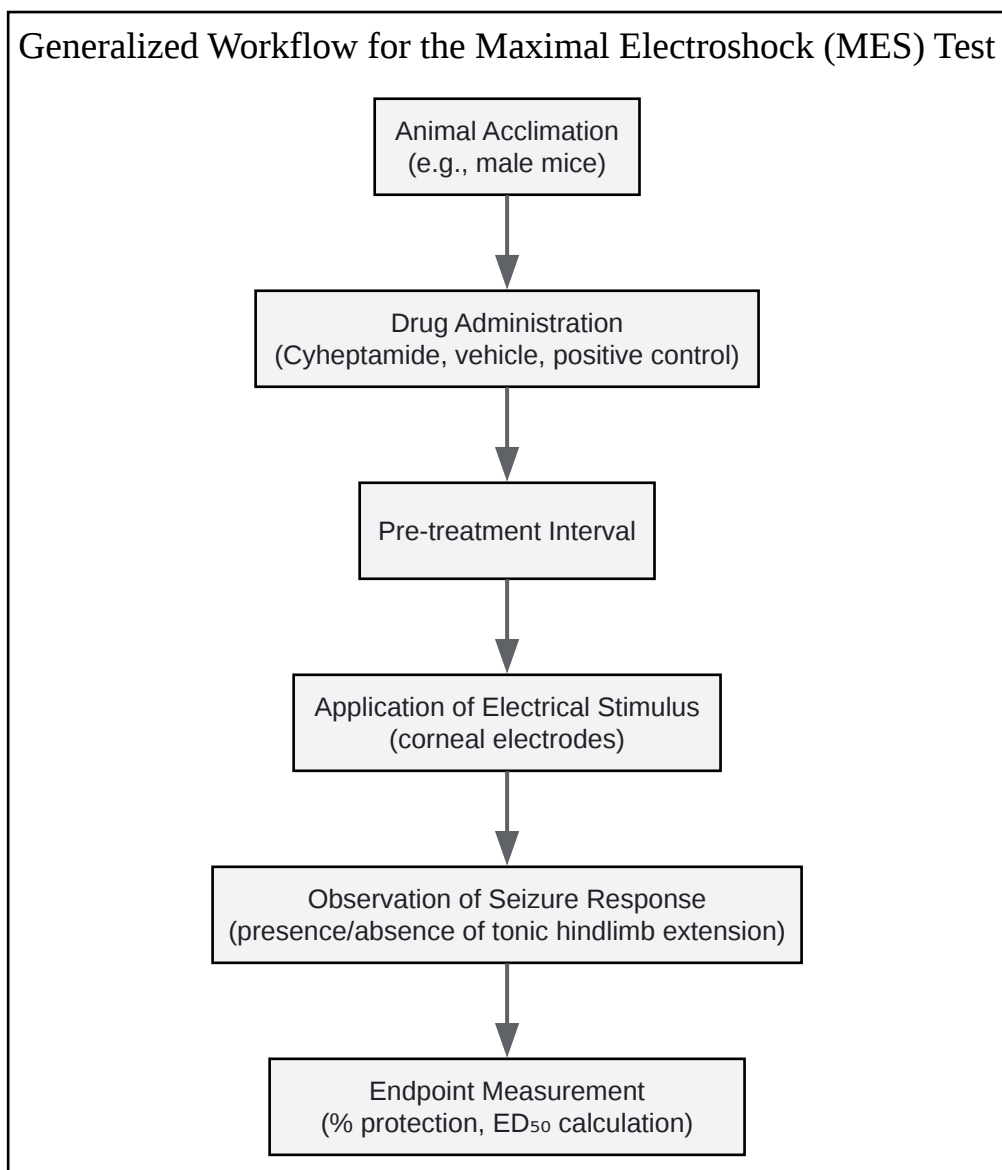
| Test                               | Result  | Species       | Reference           |
|------------------------------------|---|---------------|---------------------|
| Acute Toxicity (LD <sub>50</sub> ) | Moderate acute toxicity with species-specific variations. Specific values are not available in the reviewed literature. | Animal models | <a href="#">[2]</a> |
| Ames Test                          | No data available.  | N/A           | N/A                 |
| hERG Assay                         | No data available.  | N/A           | N/A                 |
| Cytochrome P450 Inhibition         | No data available.  | N/A           | N/A                 |

## Experimental Protocols

### Maximal Electroshock (MES) Test

The anticonvulsant activity of **Cyheptamide** was evaluated using the MES test, a standard preclinical model for generalized tonic-clonic seizures. The following is a generalized protocol

based on the available literature and common practices for this assay.



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Generalized experimental workflow for the MES test.

Protocol Details:

- Animals: Male mice were likely used as per standard practice.

- Drug Administration: **Cyheptamide** was administered, likely via intraperitoneal injection, at various doses to determine the median effective dose (ED<sub>50</sub>). A vehicle control and a positive control (e.g., phenytoin or carbamazepine) would have been included.
- Electrical Stimulation: A suprathreshold electrical stimulus was delivered via corneal electrodes to induce a maximal seizure.
- Endpoint: The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure, indicating anticonvulsant protection.

## Summary and Future Directions

**Cyheptamide** is a historical anticonvulsant candidate with a mechanism of action presumed to be the blockade of voltage-gated sodium channels. While early studies demonstrated its efficacy in the MES model, a comprehensive modern preclinical data package is lacking. For any renewed interest in this compound or its analogs, further studies would be required to fully characterize its pharmacological and toxicological profile. This would include definitive mechanism of action studies, a full pharmacokinetic profile in multiple species, and a complete battery of in vitro and in vivo safety and toxicology assessments in line with current regulatory standards. The structural similarity to known effective anticonvulsants may still present a foundation for the design of novel therapeutics.

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- To cite this document: BenchChem. [Cyheptamide (CAS 7199-29-3): A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:



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